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REACTION_CXSMILES
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[Br:1]Br.[CH3:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1>C(O)(=O)C>[Br:1][C:9]1[CH:10]=[C:4]([CH3:3])[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[C:7]=1[NH2:8]
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Name
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|
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Quantity
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23.24 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
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Quantity
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60 g
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Type
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reactant
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Smiles
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CC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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most of the acetic acid was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The resultant orange solid was dissolved in a mixture of saturated aqueous sodium bicarbonate (1500 mL) and ethyl acetate (500 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous solution was again extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed once with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
1 h |
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Name
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|
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Type
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product
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Smiles
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BrC1=C(C(=CC(=C1)C)[N+](=O)[O-])N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89.694 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |